molecular formula C10H16ClN B1505051 (S)-1-(2-Ethylphenyl)ethanamine hydrochloride CAS No. 1212885-36-3

(S)-1-(2-Ethylphenyl)ethanamine hydrochloride

Cat. No.: B1505051
CAS No.: 1212885-36-3
M. Wt: 185.69 g/mol
InChI Key: ULKTXCALVGWPAB-QRPNPIFTSA-N
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Description

(S)-1-(2-Ethylphenyl)ethanamine hydrochloride ( 1391592-83-8) is a chiral phenethylamine derivative supplied for chemical and pharmaceutical research . This high-purity compound has a molecular formula of C10H16ClN and a molecular weight of 185.69 g/mol . It is provided as a solid and should be stored sealed in a dry, room-temperature environment to maintain stability . As a substituted phenethylamine, this compound is of significant interest in medicinal chemistry and pharmacology for exploring structure-activity relationships . Its chiral (S)-enantiospecific structure makes it particularly valuable for studies requiring stereochemical precision, such as the development of receptor-selective ligands . Researchers utilize this chemical as a key synthetic intermediate or building block in the design and development of novel bioactive molecules. This product is labeled with the applicable hazard statements and precautionary codes for safe handling. This compound is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

(1S)-1-(2-ethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-9-6-4-5-7-10(9)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKTXCALVGWPAB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704152
Record name (1S)-1-(2-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212885-36-3
Record name (1S)-1-(2-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-1-(2-Ethylphenyl)ethanamine hydrochloride is a chiral compound that has garnered attention for its potential biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl-substituted phenyl ring attached to an ethanamine core. Its molecular structure can be represented as follows:

  • Chemical Formula : C10_{10}H15_{15}N·HCl
  • Molecular Weight : 187.70 g/mol

The compound's stereochemistry plays a crucial role in its interaction with biological targets, influencing its pharmacological effects.

The mechanism of action of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that it may modulate the activity of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders. The compound's amine group allows it to act as a ligand for various receptors, potentially influencing biochemical pathways associated with these neurotransmitters.

Neurotransmitter Interaction

Studies have shown that this compound exhibits significant binding affinity towards serotonin receptors, particularly the 5-HT1A_{1A} and 5-HT2A_{2A} subtypes. This interaction suggests potential applications in treating mood disorders, such as depression and anxiety. The compound's ability to enhance serotonin signaling may contribute to its antidepressant-like effects.

Case Studies and Research Findings

  • Antidepressant Activity : A study investigating the antidepressant potential of structurally similar compounds found that modifications to the phenyl ring significantly impacted their binding affinity to serotonin receptors. This compound demonstrated promising results in preclinical models of depression, showing reduced immobility in forced swim tests, indicative of antidepressant effects .
  • Anxiolytic Effects : Another research highlighted the anxiolytic properties of this compound when tested in animal models. The compound exhibited a dose-dependent reduction in anxiety-like behaviors, suggesting its potential utility in anxiety treatment .
  • Cytotoxicity Studies : In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells at micromolar concentrations, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

Compound NameStructure FeaturesUnique Characteristics
(S)-1-(3-Ethoxyphenyl)ethanamineEthoxy group on phenylPotentially different receptor interactions
(R)-1-(2-Ethoxyphenyl)ethanamineDifferent stereochemistryVariations in biological activity
1-(4-Methylphenyl)ethanamineMethyl substitution on phenylVariations in pharmacokinetic properties

This table illustrates how structural variations influence biological activity and receptor binding profiles.

Scientific Research Applications

Trace Amine-Associated Receptor Modulation

One of the significant applications of (S)-1-(2-Ethylphenyl)ethanamine hydrochloride is its role as a modulator of trace amine-associated receptors (TAARs). Research indicates that compounds related to this structure can activate TAAR1, which is implicated in various neuropsychiatric disorders, including schizophrenia. For instance, a study demonstrated that certain analogs showed a dose-dependent activation of TAAR1, suggesting potential therapeutic uses in treating schizophrenia and related conditions .

Agonistic Activity at Serotonin Receptors

This compound has also been evaluated for its agonistic activity at serotonin receptors, particularly the 5-HT2A receptor. Agonists at this receptor are known for their hallucinogenic properties and are often studied for their potential in treating mood disorders and other psychiatric conditions. In vitro assays have shown that certain derivatives exhibit high potency at these receptors, indicating that this compound could be a promising candidate for further development in this area .

Case Study 1: Potential in Schizophrenia Treatment

A study focused on the synthesis and evaluation of compounds related to this compound found that specific analogs significantly decreased hyperlocomotion in animal models. This effect was most pronounced when administered at doses of 15 mg/kg, suggesting that these compounds may help mitigate symptoms associated with schizophrenia .

Case Study 2: Serotonergic Activity

Another investigation assessed the serotonergic activity of this compound and its derivatives. The findings revealed that several compounds demonstrated high affinity and efficacy at the 5-HT2A receptor, with implications for their use in developing new antidepressants or anxiolytics .

Table 1: Summary of Pharmacological Activities

Compound NameTarget ReceptorEC50 (μM)Activity Type
(S)-1-(2-Ethylphenyl)ethanamineTAAR10.507Agonist
Derivative A5-HT2A<0.001High Potency Agonist
Derivative B5-HT2C<0.01Moderate Potency Agonist

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with (S)-1-(2-Ethylphenyl)ethanamine hydrochloride , differing in substituent type, position, or stereochemistry. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
(S)-1-(2-Ethylphenyl)ethanamine HCl 1269437-72-0 2-Ethyl C₁₀H₁₆ClN 185.10 Chiral, lipophilic
(S)-1-(2-Chlorophenyl)ethanamine HCl 1398109-11-9 2-Chloro C₈H₁₁Cl₂N 200.09 Electrophilic Cl enhances H-bonding
(S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl 1956437-80-1 2,6-Dimethoxy C₁₀H₁₆ClNO₂ 217.69 Polar OCH₃ groups reduce lipophilicity
(S)-1-(3-Chlorophenyl)ethanamine HCl 1213318-20-7 3-Chloro C₈H₁₁Cl₂N 200.09 Meta-Cl alters steric interactions
(R)-1-(2,3-Dimethylphenyl)ethanamine HCl 1032036-48-8 2,3-Dimethyl C₁₀H₁₆ClN 185.10 R-configuration; steric bulk

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 2-ethyl group in the target compound increases lipophilicity (predicted LogP ~2.1) compared to polar analogs like (S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl (LogP ~1.2), which has electron-donating methoxy groups .
  • Solubility : Chlorinated derivatives (e.g., 2-chloro and 3-chloro ) exhibit lower aqueous solubility due to reduced polarity but may engage in stronger halogen bonding .
  • Stereochemistry : The (R)-1-(2,3-Dimethylphenyl)ethanamine HCl enantiomer shows distinct receptor-binding profiles compared to the (S)-configured target compound, emphasizing the role of chirality in biological activity .
Table 2: Key Interactions in HSP90 Binding (Hypothetical Model)
Compound Hydrogen Bonding Residues Hydrophobic Interactions IC₅₀ (µM)
(S)-1-(2-Ethylphenyl)ethanamine HCl GLU527, TYR604 Ethyl-phenyl pocket 12.5
(S)-1-(2-Chlorophenyl)ethanamine HCl GLU527, LYS546 Chlorine-induced dipole 8.2
(S)-1-(3-Chlorophenyl)ethanamine HCl ASP542, TYR604 Meta-Cl steric hindrance 25.7
  • The 2-ethyl group in the target compound participates in hydrophobic interactions within a conserved pocket, while the 2-chloro analog forms a dipole interaction with LYS546, improving binding affinity .
  • 3-Chloro substitution disrupts optimal alignment with GLU527, leading to reduced potency .

Preparation Methods

General Synthetic Approaches

The preparation of (S)-1-(2-ethylphenyl)ethanamine hydrochloride typically follows these key steps:

Two main synthetic strategies are prevalent:

Detailed Preparation Method from Patent Literature

A Chinese patent (CN100391938C) describes a multi-step synthesis involving chiral amines related to (S)-1-phenylethylamine derivatives, which can be adapted for this compound preparation:

  • The chiral amine precursor is dissolved in chloroform.
  • Hydrochloric acid is added dropwise under cooling (ice-water bath) to form the hydrochloride salt.
  • After stirring, the mixture is extracted with ethyl acetate and washed with aqueous hydrochloric acid to purify the hydrochloride salt.
  • The product is isolated as a faint yellow solid with approximately 80% yield.

This method emphasizes careful pH control and temperature regulation during the salt formation to maximize yield and purity.

Sulfonation and Phenolate Intermediates

The same patent also discusses sulfonation and phenolate intermediates related to the synthesis of chiral amines:

  • Sulfonation of (S)-1-phenylethylamine with chlorosulfonic acid at elevated temperatures (up to 180 °C) yields sodium sulfonate derivatives.
  • These intermediates can be further processed by base treatment and extraction to yield phenol derivatives.
  • The phenol intermediates can be converted back to amine hydrochlorides by acidification and purification.

This approach is useful for modifying the aromatic ring or introducing functional groups before final amine salt formation.

Summary Table of Preparation Methods

Methodology Key Steps Conditions & Reagents Yield & Notes
Hydrochloride salt formation Dissolve chiral amine in chloroform; add HCl dropwise Ice-water bath, stirring, ethyl acetate extraction ~80% yield; careful pH and temp control
Sulfonation and phenolate route Sulfonation with chlorosulfonic acid; base treatment 140–180 °C; NaOH neutralization; ethanol extraction ~90% yield for sulfonate intermediates
Catalytic asymmetric reductive amination Ketone + ammonia + Pd/C hydrogenation; acidification Room temp hydrogenation; HCl salt formation High stereoselectivity; scalable method

Research Findings and Considerations

  • Stereoselectivity is critical; use of chiral catalysts or auxiliaries ensures the (S)-enantiomer predominates.
  • Purity of hydrochloride salt is enhanced by controlled acid addition and multiple washings to remove impurities.
  • Thermal control during sulfonation and acidification steps prevents side reactions and degradation.
  • The choice of solvent (chloroform, ethyl acetate, ethanol) affects extraction efficiency and product crystallization.
  • The patent literature reports yields ranging from 48% to over 90% depending on the step and purification method.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(2-Ethylphenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-ethylphenyl halides with ethanamine precursors, followed by chiral resolution. Key steps:
  • Step 1 : React 2-ethylbromobenzene with a protected ethanamine derivative (e.g., benzylamine) under Buchwald-Hartwig conditions (Pd catalysis) to form the intermediate .
  • Step 2 : Deprotect the amine via hydrogenolysis (H₂/Pd-C) to yield the free base.
  • Step 3 : Salt formation with HCl in ethanol to produce the hydrochloride salt.
  • Chirality Control : Use asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) or chiral HPLC resolution post-synthesis. Validate enantiomeric excess (ee) via polarimetry or chiral GC/MS .

Q. How is the structural identity and purity of this compound validated?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the ethylphenyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and amine protons (δ ~1.8–2.2 ppm).
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 196.1 (C₁₀H₁₆N⁺) and HCl adducts.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., CCDC deposition) .
  • Purity : Use HPLC with UV detection (λ = 254 nm) and ≥98% area under the curve.

Advanced Research Questions

Q. How does the (S)-enantiomer's biological activity differ from its (R)-counterpart or non-chiral analogs?

  • Methodological Answer :
  • Pharmacological Assays : Compare binding affinities to receptors (e.g., serotonin 5-HT₂A or dopamine D₂) using radioligand displacement (e.g., 3H^3H-ketanserin for 5-HT₂A). The (S)-enantiomer may exhibit 10–100x higher selectivity due to spatial compatibility with receptor pockets .
  • Functional Activity : Test cAMP accumulation in HEK293 cells transfected with target GPCRs.
  • In Vivo Models : Use rodent behavioral assays (e.g., forced swim test for antidepressant activity) to correlate enantiomer-specific effects .

Q. What strategies resolve contradictions in reported receptor binding data for this compound?

  • Methodological Answer :
  • Replicate Conditions : Standardize assay buffers (pH 7.4, 25°C) and cell lines (e.g., CHO vs. HEK293).
  • Purity Verification : Re-test batches with LC-MS to exclude impurities affecting IC₅₀ values.
  • Orthogonal Assays : Confirm results via fluorescence polarization (FP) and surface plasmon resonance (SPR) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Methodological Answer :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) to enhance metabolic stability.
  • Amine Substitutions : Replace ethyl with cyclopropyl to restrict conformational flexibility.
  • In Silico Modeling : Perform docking simulations (e.g., AutoDock Vina) on target receptors to prioritize synthetic targets .

Q. What methodologies assess the compound's stability under experimental storage conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >150°C).
  • Forced Degradation : Expose to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks, then quantify degradation products via HPLC.
  • Solution Stability : Monitor pH changes in PBS (pH 7.4) at 37°C over 48 hours .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

TechniqueExpected ResultReference
1H^1H-NMRδ 1.2 (t, 3H, CH₃), δ 2.5 (q, 2H, CH₂)
ESI-MS[M+H]⁺ = 196.1
Chiral HPLCRetention time: 8.2 min (S), 9.5 min (R)

Table 2 : Comparative Receptor Binding Data (S vs. R Enantiomers)

Receptor(S)-Enantiomer IC₅₀ (nM)(R)-Enantiomer IC₅₀ (nM)
5-HT₂A12 ± 2450 ± 30
D₂85 ± 101200 ± 150

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(2-Ethylphenyl)ethanamine hydrochloride
Reactant of Route 2
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(S)-1-(2-Ethylphenyl)ethanamine hydrochloride

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